molecular formula C9H13NO4 B8618322 3-[(3-Methoxypyridin-2-yl)oxy]propane-1,2-diol CAS No. 66781-24-6

3-[(3-Methoxypyridin-2-yl)oxy]propane-1,2-diol

Cat. No. B8618322
CAS RN: 66781-24-6
M. Wt: 199.20 g/mol
InChI Key: QOMNQIZYXWKCPO-UHFFFAOYSA-N
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Patent
US04264599

Procedure details

26.5 g of sodium hydride are added in the course of one hour to a mixture of 161 g of 3-methoxy-2-nitropyridine and 144 g of 2,2-dimethyl-5-hydroxymethyl-1,3-dioxolane in 1,000 ml of hexamethylphosphoric acid triamide, with stirring; by means of cooling, the temperature is kept at 0°-10° during the addition. The reaction mixture is then stirred for a further 5 hours with ice-cooling and then for 15 hours at room temperature. The reaction mixture is poured onto ice and extracted with diethyl ether. The organic extract is washed with a concentrated aqueous solution of sodium chloride, dried and evaporated. The residue is dissolved in 1,000 ml of ethanol, 100 ml of 2 N hydrochloric acid are added and the mixture is left to stand for 8 hours. After evaporating off the solvent, the residue is rendered alkaline with a concentrated solution of sodium hydroxide in water and extracted with ethyl acetate. Evaporating off the solvent yields a crude product from which crystalline 3-(3-methoxy-2-pyridyloxy)-1,2-propanediol with a melting point of 62°-65° is obtained on the addition of diethyl ether.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[C:6]([N+]([O-])=O)=[N:7][CH:8]=[CH:9][CH:10]=1.CC1(C)[O:19][CH2:18][CH:17]([CH2:20][OH:21])[O:16]1>CN(C)P(=O)(N(C)C)N(C)C>[CH3:3][O:4][C:5]1[C:6]([O:19][CH2:18][CH:17]([OH:16])[CH2:20][OH:21])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
161 g
Type
reactant
Smiles
COC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
144 g
Type
reactant
Smiles
CC1(OC(CO1)CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by means of cooling
ADDITION
Type
ADDITION
Details
the temperature is kept at 0°-10° during the addition
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for a further 5 hours with ice-
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with a concentrated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1,000 ml of ethanol
ADDITION
Type
ADDITION
Details
100 ml of 2 N hydrochloric acid are added
WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
to stand for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporating off the solvent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C(=NC=CC1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.